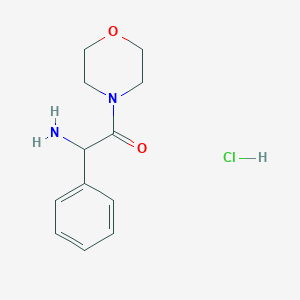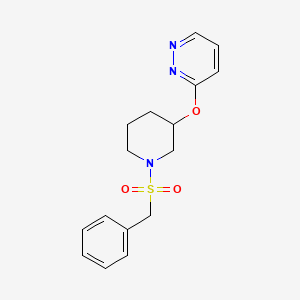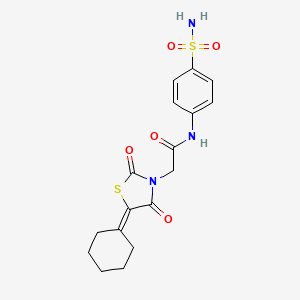
2-Amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride is an organic compound with the molecular formula C6H13ClN2O2 . It is also known by several other names, including 4-Glycylmorpholine hydrochloride, 2-Amino-1-morpholin-4-yl-ethanon, and 2-Amino-1-morpholin-4-yl-ethanone HCL .
Synthesis Analysis
The synthesis of this compound involves a reaction with lithium aluminium tetrahydride (LAH) in tetrahydrofuran (THF). The reaction mixture is refluxed for 2 hours, and then the reaction is quenched by the addition of Na2S04-10H2O at 0 °C .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its molecular formula C6H13ClN2O2 .Chemical Reactions Analysis
The compound is involved in a reaction with LAH in THF. The reaction mixture is refluxed for 2 hours, and then the reaction is quenched by the addition of Na2S04-10H2O at 0 °C .Physical and Chemical Properties Analysis
This compound is an orange-yellow crystalline solid. It has a melting point of 158-160 °C and is soluble in water and alcohol solvents .Applications De Recherche Scientifique
Antitumor Activity
Research into compounds structurally related to 2-amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride has shown promising antitumor properties. A study synthesized tertiary aminoalkanol hydrochlorides, including compounds with structural similarities, and tested them for antitumor activity. These synthesized compounds, derived through nucleophilic addition of Grignard reagents to an amino ketone precursor, exhibited antitumor activity, highlighting their potential as biologically active compounds in cancer treatment (Isakhanyan et al., 2016).
Antibacterial Activity
Another study focused on the synthesis of tertiary aminoalkanols hydrochlorides, structurally related to this compound, to explore their antibacterial properties. The compounds were synthesized via aminomethylation followed by nucleophilic addition of Grignard compounds. These compounds showed antibacterial activity, contributing to the search for new antibacterial agents (Isakhanyan et al., 2014).
Conversion into Morpholines
Morpholines, including those structurally related to this compound, have been synthesized through various methods, including the use of sulfinamides as temporary protecting/activating groups on amines. This process demonstrates an efficient methodology for producing protected morpholines and their hydrochloride salts, relevant in the synthesis of pharmaceuticals like antidepressants (Fritz et al., 2011).
Anticonvulsive and Cholinolytic Activities
Compounds structurally akin to this compound have been synthesized and shown to exhibit pronounced anticonvulsive and some peripheral n-cholinolytic activities. These findings suggest potential applications in developing treatments for convulsive disorders and cholinergic system modulation (Papoyan et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
2-amino-1-morpholin-4-yl-2-phenylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-11(10-4-2-1-3-5-10)12(15)14-6-8-16-9-7-14;/h1-5,11H,6-9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCBRONXVDSRJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2625390.png)
![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2625391.png)
![Ethyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B2625392.png)

![5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2625396.png)
![N-(4-ethoxyphenyl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2625397.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide](/img/structure/B2625400.png)
![6-(4-fluorobenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2625401.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2625404.png)

![N-[(4-fluorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide](/img/structure/B2625408.png)

